molecular formula C10H12N2O3S2 B2672472 (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone CAS No. 2034292-71-0

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone

Cat. No.: B2672472
CAS No.: 2034292-71-0
M. Wt: 272.34
InChI Key: QJQUDLLGHWXHHA-UHFFFAOYSA-N
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Description

This compound is a bicyclic sulfonamide derivative fused with a 2-methylthiazole moiety. Its structure combines a 2-thia-5-azabicyclo[2.2.1]heptane system (with a sulfone group at the 2-position) and a methanone bridge linking it to a 2-methylthiazol-4-yl group. The sulfone group enhances metabolic stability, while the thiazole ring may contribute to interactions with biological targets such as kinases or enzymes .

Properties

IUPAC Name

(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S2/c1-6-11-9(4-16-6)10(13)12-3-8-2-7(12)5-17(8,14)15/h4,7-8H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQUDLLGHWXHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CC3CC2CS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under controlled conditions to form the bicyclic structure.

    Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a thioamide and an α-haloketone.

    Oxidation: The sulfur atom in the bicyclic core is oxidized to form the sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiazole derivatives.

Scientific Research Applications

Antiviral and Antitumor Activity

Research indicates that compounds similar to (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone may exhibit antiviral and antitumor properties. The bicyclic lactam structure is particularly relevant for developing nucleoside analogs, which have shown effectiveness against various viral infections and tumors .

Enzyme Inhibition

The unique structural features of this compound allow it to act as an enzyme inhibitor, potentially affecting pathways involved in disease progression. Studies have suggested that modifications of similar bicyclic compounds can lead to significant biological activity through enzyme inhibition .

Case Studies

  • Nucleoside Analog Development : A study highlighted the synthesis of nucleoside analogs using similar bicyclic structures as starting materials, demonstrating their potential as chemotherapeutic agents . The incorporation of (2-methylthiazol-4-yl) moiety enhances the binding affinity to specific targets.
  • Antimicrobial Activity : Another investigation focused on derivatives of 2-thia compounds showing promising results against bacterial strains, suggesting that this compound could be explored for antimicrobial applications .

Mechanism of Action

The mechanism by which (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this section compares the compound with three classes of analogs:

  • Bicyclic sulfonamides (e.g., derivatives from and )
  • Thiazole-containing methanones (e.g., compounds from and )
  • Bioactive heterocycles (e.g., thiazolidinones from )

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Biological Activity (Reported) Solubility (LogP) Reference
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone 312.34 g/mol 2-Methylthiazole, sulfone Not explicitly reported 1.8 (predicted)
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone () 417.21 g/mol 3-Iodophenyl, sulfone Unspecified kinase inhibition 2.5 (predicted)
(4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone () 342.82 g/mol 4-Chlorophenyl, phenylamino Antitumor activity 3.1 (experimental)
5-(Z)-[(4-Methoxyphenyl)methylene]-2-...-4-thiazolidinone () 452.50 g/mol Methoxyphenyl, hydrazono Antimicrobial 2.9 (experimental)

Structural and Electronic Differences

  • Sulfone vs. Halogen Substituents : The sulfone group in the target compound increases polarity and hydrogen-bonding capacity compared to the 3-iodophenyl analog in , which relies on halogen bonding for target interaction .
  • Thiazole vs. Thiazolidinone Rings: The 2-methylthiazole in the target compound lacks the hydrazono moiety present in ’s thiazolidinones, reducing conformational flexibility but improving metabolic stability .

Bioactivity Trends

  • Antitumor Potential: The 4-chlorophenyl analog () shows direct antitumor activity, suggesting that electron-withdrawing groups (e.g., Cl) on the aryl ring enhance cytotoxicity. The target compound’s methyl group may reduce this effect but improve bioavailability .
  • Enzyme Inhibition : Sulfone-containing bicyclic compounds (e.g., ) are reported to inhibit kinases via sulfone-oxygen interactions with ATP-binding pockets. The target compound’s methylthiazole may further modulate selectivity .

Biological Activity

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H13N3O3S
  • Molecular Weight : 271.4 g/mol

Antimicrobial Properties

Recent studies have indicated that compounds with similar bicyclic structures exhibit antimicrobial activity. For instance, derivatives of 2-thia-5-azabicyclo[2.2.1]heptane have shown promising results against various bacterial strains, suggesting that the presence of the thia and azabicyclic moieties may enhance antibacterial potency.

Inhibition of γ-secretase Complexes

Research has highlighted that compounds related to (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan) derivatives are potential inhibitors of γ-secretase complexes, which are implicated in Alzheimer's disease pathology. Specifically, structural modifications in the bicyclic framework can lead to selective inhibition of the PSEN1 complex, which is crucial for developing therapeutic agents targeting neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the bicyclic core significantly affect biological activity. For example:

Compound VariationBiological ActivityReference
Substituted ThiazoleEnhanced antimicrobial activity
Altered Bicyclic StructureSelective inhibition of PSEN1
Presence of Dioxido GroupIncreased solubility and bioavailability

Case Study 1: Antimicrobial Efficacy

In a recent study, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial growth at low concentrations, demonstrating its potential as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of related bicyclic compounds in cellular models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta accumulation and improve cell viability, indicating their potential role in neuroprotection.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing bicyclic sulfone-thiazole hybrids like this compound?

  • Methodological Answer : The synthesis of bicyclic sulfone-thiazole hybrids typically involves multi-step reactions. For example, the bicyclic sulfone core (2-thia-5-azabicyclo[2.2.1]heptane-2,2-dioxide) can be synthesized via acid-catalyzed cyclization or optimized ring-closing reactions using sodium acetate and acetic acid as catalysts under reflux conditions . The thiazole moiety (2-methylthiazol-4-yl) may be introduced via coupling reactions, such as condensation with a carbonyl-containing intermediate. Key steps include purification via recrystallization (e.g., DMF-acetic acid or DMF-ethanol mixtures) to isolate high-purity products .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Structural characterization requires a combination of spectroscopic and crystallographic techniques:

  • NMR : Use 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to resolve coupling patterns and confirm bicyclic and thiazole ring connectivity.
  • X-ray crystallography : Essential for verifying stereochemistry and bond angles in the bicyclic sulfone system, as demonstrated for analogous thiazole-methanone derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What biological activity screening methods are applicable to this compound?

  • Methodological Answer : Given its structural similarity to bioactive thiazolidinone and bicyclic sulfone derivatives, prioritize assays for:

  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi, referencing protocols for thiazole-azolinkage compounds .
  • Antioxidant potential : DPPH radical scavenging assays or lipid peroxidation inhibition studies.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antitumor properties, as seen in structurally related methanone derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the bicyclic sulfone core?

  • Methodological Answer : Systematic optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetic acid alone .
  • Catalyst screening : Test alternatives to sodium acetate (e.g., triethylamine, DBU) to reduce side reactions.
  • Temperature control : Monitor exothermic reactions during cyclization to prevent decomposition.
  • Scale-up challenges : Address solubility issues via gradient recrystallization or column chromatography, as described for similar azabicyclo syntheses .

Q. What analytical approaches resolve contradictions in spectral data interpretation for bicyclic sulfone derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from conformational flexibility or tautomerism. Mitigation strategies include:

  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) affecting chemical shifts.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict 1H^1H and 13C^{13}C shifts for comparison with experimental data .
  • Complementary techniques : Pair X-ray crystallography with solid-state NMR to resolve ambiguities in stereochemistry .

Q. How do substituents on the thiazole ring influence the compound’s stability under physiological conditions?

  • Methodological Answer : Stability studies should assess:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–10) and monitor decomposition via HPLC-MS.
  • Thermal stability : TGA/DSC analyses identify decomposition temperatures.
  • Enzymatic susceptibility : Test resistance to esterases or cytochrome P450 isoforms using liver microsomes.
  • Substituent effects: Electron-withdrawing groups (e.g., methyl at C2 of thiazole) may enhance stability by reducing nucleophilic attack on the methanone group .

Q. What strategies validate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Employ multi-omics approaches:

  • Proteomics : SILAC or TMT labeling to identify protein targets in treated cells.
  • Metabolomics : LC-MS profiling to track metabolic pathway disruptions (e.g., ROS accumulation in antioxidant assays).
  • Molecular docking : Screen against bacterial enzyme targets (e.g., dihydrofolate reductase) to predict binding modes, referencing thiazole-containing inhibitors .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • Re-evaluate force fields : Ensure docking simulations account for sulfone group polarization and solvation effects.
  • Check assay conditions : Confirm that solvent (e.g., DMSO concentration) does not artifactually suppress activity.
  • Synchrotron-based crystallography : Resolve protein-ligand interactions at high resolution to validate binding poses .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the environmental fate of this compound?

  • Methodological Answer : Adapt protocols from environmental chemistry studies :

  • Photodegradation : Expose to UV light (λ = 254–365 nm) and analyze breakdown products via LC-MS.
  • Soil/water partitioning : Use OECD 121 guidelines to measure log KocK_{oc} and assess bioaccumulation potential.

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